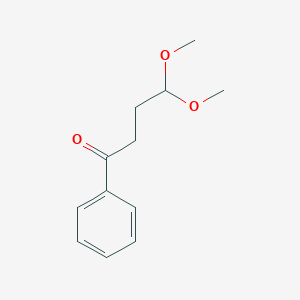

4,4-Dimethoxy-1-phenylbutan-1-one

Beschreibung

4,4-Dimethoxy-1-phenylbutan-1-one is a ketone derivative featuring a phenyl group at position 1 and two methoxy (-OCH₃) groups at the fourth carbon of the butanone chain. Such compounds are often utilized in organic synthesis, pharmaceuticals, and fine chemicals due to the electron-donating nature of methoxy groups, which influence reactivity and stability .

Eigenschaften

CAS-Nummer |

96183-53-8 |

|---|---|

Molekularformel |

C12H16O3 |

Molekulargewicht |

208.25 g/mol |

IUPAC-Name |

4,4-dimethoxy-1-phenylbutan-1-one |

InChI |

InChI=1S/C12H16O3/c1-14-12(15-2)9-8-11(13)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |

InChI-Schlüssel |

FALDLHSSPVIMKL-UHFFFAOYSA-N |

Kanonische SMILES |

COC(CCC(=O)C1=CC=CC=C1)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethoxy-1-phenylbutan-1-one can be achieved through various methods. One common approach involves the reaction of 4,4-dimethoxybutan-2-one with phenylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 4,4-Dimethoxy-1-phenylbutan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Dimethoxy-1-phenylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4,4-dimethoxybenzoic acid or 4,4-dimethoxybenzophenone.

Reduction: Formation of 4,4-dimethoxy-1-phenylbutanol.

Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Wissenschaftliche Forschungsanwendungen

4,4-Dimethoxy-1-phenylbutan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 4,4-Dimethoxy-1-phenylbutan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Key Findings:

Positional Isomerism (Butanone vs. Phenyl Substituents): 2,4-Dimethoxy-1-phenylbutan-1-one (methoxy on the butanone chain) exhibits distinct reactivity compared to 1-(3,4-Dimethoxy-phenyl)-butan-1-one (methoxy on the phenyl ring). The former may participate in nucleophilic reactions at the ketone group, while the latter’s electron-rich phenyl ring could favor electrophilic substitution . Steric effects differ: Methoxy groups on the butanone chain (e.g., 2,4-isomer) may hinder access to the carbonyl carbon, reducing reactivity in certain reactions.

Substituent Effects (Methoxy vs. Ethoxy/Fluorine):

- 4-Ethoxy-1-(4-fluorophenyl)butan-1-one replaces methoxy with ethoxy (-OCH₂CH₃), increasing steric bulk and lipophilicity. The fluorine atom on the phenyl ring enhances metabolic stability in drug design .

- Methoxy groups generally improve solubility in polar solvents, whereas ethoxy/fluorine substituents may enhance membrane permeability in biological systems.

Safety and Handling:

- While specific toxicological data for 4,4-Dimethoxy-1-phenylbutan-1-one are unavailable, analogs like (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine () emphasize precautionary measures (e.g., eye flushing, skin decontamination) due to insufficient toxicity studies. These guidelines are broadly applicable to methoxy-containing compounds .

Biologische Aktivität

4,4-Dimethoxy-1-phenylbutan-1-one, also known as a synthetic compound in the family of substituted ketones, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two methoxy groups and a phenyl ring, contributing to its chemical properties and interactions within biological systems.

| Property | Value |

|---|---|

| CAS Number | Not available |

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | 4,4-Dimethoxy-1-phenylbutan-1-one |

| Appearance | White crystalline solid |

The biological activity of 4,4-Dimethoxy-1-phenylbutan-1-one is primarily attributed to its ability to interact with various molecular targets within cells. The methoxy groups can enhance lipophilicity, allowing the compound to permeate cell membranes more effectively. This property may facilitate its interaction with enzymes and receptors involved in metabolic pathways.

Pharmacological Effects

Research indicates that 4,4-Dimethoxy-1-phenylbutan-1-one exhibits several pharmacological effects:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.

- Anti-inflammatory Properties : In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory conditions.

- Anticancer Potential : Preliminary studies have indicated that 4,4-Dimethoxy-1-phenylbutan-1-one may induce apoptosis in cancer cell lines, suggesting it could be explored as a therapeutic agent in oncology.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Study on Antioxidant Activity :

- Researchers evaluated the antioxidant capacity of 4,4-Dimethoxy-1-phenylbutan-1-one using DPPH and ABTS assays.

- Results indicated a significant reduction in free radical levels compared to control groups.

-

Anti-inflammatory Effects :

- In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6.

- This suggests that it may modulate inflammatory responses effectively.

-

Anticancer Activity :

- A study assessed the effects of the compound on human breast cancer cell lines (MCF-7).

- Findings showed that it inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4,4-Dimethoxy-1-phenylbutan-1-one, it is beneficial to compare it with structurally similar compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| 4,4-Dimethoxy-1-phenylbutan-1-one | High | Moderate | Significant |

| 3-Methoxyphenylbutanone | Moderate | Low | Low |

| 2-Methoxyacetophenone | Low | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.